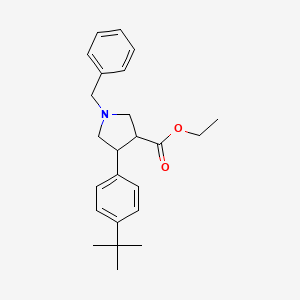
Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a tert-butylphenyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butylphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and tert-butylphenyl groups can enhance binding affinity and selectivity towards these targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: Lacks the tert-butyl group, resulting in different chemical properties.
Ethyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness: Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C24H31NO2 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
ethyl 1-benzyl-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H31NO2/c1-5-27-23(26)22-17-25(15-18-9-7-6-8-10-18)16-21(22)19-11-13-20(14-12-19)24(2,3)4/h6-14,21-22H,5,15-17H2,1-4H3 |
InChI-Schlüssel |
WVZYGSZLLFCKTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)(C)C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)


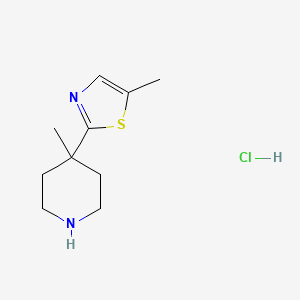
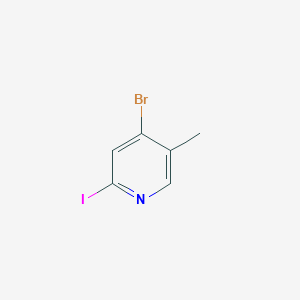
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)


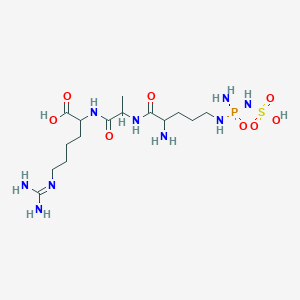
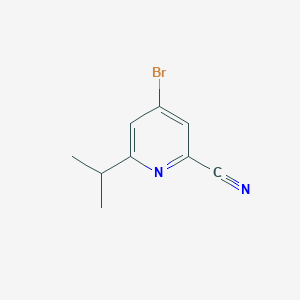
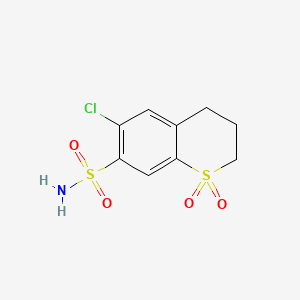
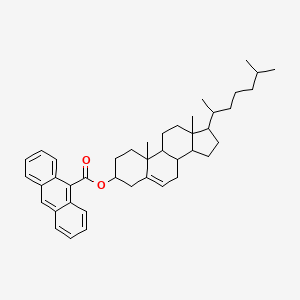
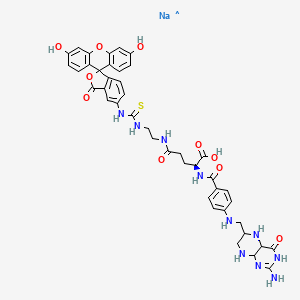
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
